molecular formula C7H8N2O2 B1463744 2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one CAS No. 1225137-72-3

2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one

Cat. No.: B1463744
CAS No.: 1225137-72-3
M. Wt: 152.15 g/mol
InChI Key: ATTJYXFFDLHQQO-UHFFFAOYSA-N
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Description

2,5,6,8-Tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one is a heterocyclic compound that features a fused pyrano-pyridazinone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyclic ketones, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product formation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5,6,8-Tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,5,6,8-Tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for its potential anti-inflammatory and antitumor activities.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one exerts its effects involves interactions with various molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2,5,6,8-Tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one is unique due to its specific ring fusion and the presence of both oxygen and nitrogen heteroatoms. This structural feature imparts distinct electronic properties and reactivity, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name

2,5,6,8-tetrahydropyrano[3,4-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7-3-5-1-2-11-4-6(5)8-9-7/h3H,1-2,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTJYXFFDLHQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NNC(=O)C=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one
Reactant of Route 2
2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one
Reactant of Route 3
2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one
Reactant of Route 4
2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one
Reactant of Route 5
2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one
Reactant of Route 6
2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one

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